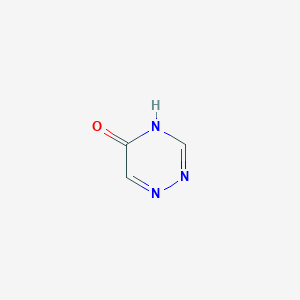
1,2,4-Triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and wide range of applications in various fields, including agriculture, medicine, and materials science. The structure of this compound consists of a six-membered ring containing three nitrogen atoms and one oxygen atom, which imparts unique chemical reactivity and stability to the compound.
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Triazin-5(4H)-one can be synthesized through various methods. One common synthetic route involves the reaction of hydrazine derivatives with carbonyl compounds. For example, the reaction of hydrazine hydrate with formamide under acidic conditions can yield this compound. Another method involves the cyclization of appropriate precursors, such as the reaction of amidines with nitriles in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial for efficient production. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters are carefully controlled to achieve the desired product quality.
化学反応の分析
Types of Reactions
1,2,4-Triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.
科学的研究の応用
1,2,4-Triazin-5(4H)-one has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of 1,2,4-Triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. For example, it may inhibit DNA synthesis by interfering with the function of DNA polymerase. The exact molecular targets and pathways depend on the specific derivative and its intended application.
類似化合物との比較
1,2,4-Triazin-5(4H)-one can be compared with other similar compounds, such as:
1,3,5-Triazine: Another triazine derivative with different substitution patterns and reactivity.
1,2,4-Triazole: A related heterocyclic compound with a five-membered ring containing three nitrogen atoms.
Pyrimidine: A six-membered ring compound with two nitrogen atoms, commonly found in nucleic acids.
The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical properties and reactivity compared to other triazine derivatives.
特性
CAS番号 |
134434-29-0 |
|---|---|
分子式 |
C3H3N3O |
分子量 |
97.08 g/mol |
IUPAC名 |
4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C3H3N3O/c7-3-1-5-6-2-4-3/h1-2H,(H,4,6,7) |
InChIキー |
BFNNILAMSKQDRN-UHFFFAOYSA-N |
正規SMILES |
C1=NN=CNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
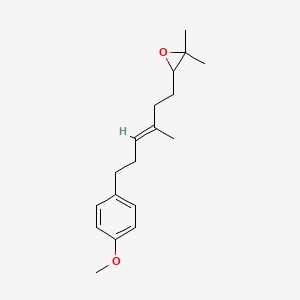
![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
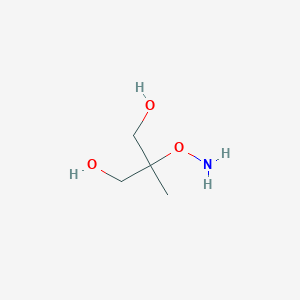

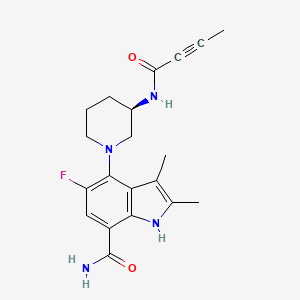
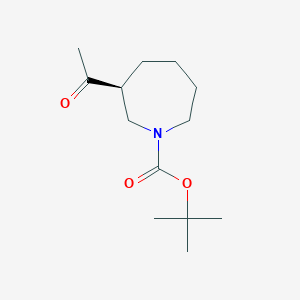
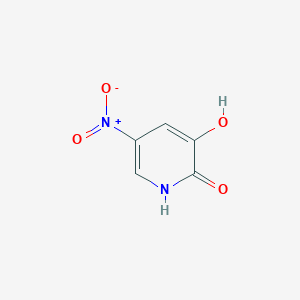
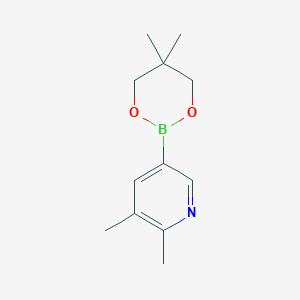


![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)

